![molecular formula C18H22FNO3S2 B2597813 N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide CAS No. 339104-23-3](/img/structure/B2597813.png)
N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{2-[(4-Fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C18H22FNO3S2 and a molecular weight of 383.5. It is available for purchase from various scientific suppliers .
Molecular Structure Analysis
The molecular structure of a compound similar to this one, “2-[(4-fluorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile”, has been studied . The crystal structure was determined using X-ray diffraction, and the compound was found to crystallize in the triclinic space group P-1 .Applications De Recherche Scientifique
Chemical Properties and Structural Analysis
The research on sulfonamide derivatives including N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide has primarily focused on chemical synthesis, structural characterization, and analysis of their interactions with various molecules. Kurosawa, Kan, and Fukuyama (2003) illustrated the preparation of secondary amines from primary amines involving 2-nitrobenzenesulfonamides, highlighting the chemical properties and potential reactions of similar sulfonamide compounds. Rodrigues et al. (2015) explored the crystal structures of closely related sulfonamides, revealing how different molecular architectures can be controlled by specific intermolecular interactions, a study that provides insight into the structural behavior of sulfonamide derivatives in different conditions (Kurosawa, Kan, & Fukuyama, 2003); (Rodrigues et al., 2015).
Biochemical Interactions and Applications
The interaction of sulfonamide drugs with tubulin, a protein involved in cell division, was examined by Banerjee et al. (2005). They discovered that certain sulfonamide drugs inhibit tubulin polymerization, a property that can be leveraged in clinical development for disease treatments. Pişkin, Canpolat, and Öztürk (2020) synthesized new compounds containing benzenesulfonamide derivative groups, which exhibited high singlet oxygen quantum yield, an essential characteristic for photodynamic therapy, a treatment modality for cancer. These studies underscore the potential therapeutic applications of sulfonamide derivatives in medical science (Banerjee et al., 2005); (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Design and Analysis
Sulfonamide-focused libraries were evaluated for antitumor properties, as demonstrated by Owa et al. (2002), where specific sulfonamide compounds were identified as potent cell cycle inhibitors. This study illustrates the significance of molecular design in the development of potential therapeutic agents. Similarly, Ilies et al. (2003) synthesized a series of halogenated sulfonamides, analyzing their inhibition potential against a tumor-associated enzyme, offering valuable insights into the design of antitumor agents (Owa et al., 2002); (Ilies et al., 2003).
Propriétés
IUPAC Name |
N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3S2/c1-18(2,24-12-14-4-6-15(19)7-5-14)13-20-25(21,22)17-10-8-16(23-3)9-11-17/h4-11,20H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVKRHXUXICLQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)OC)SCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.